(2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylamide, also known as SB939, is a synthetically derived benzimidazole derivative. [] It acts as a histone deacetylase (HDAC) inhibitor. [] This mechanism of action makes it a potential candidate for further investigation in cancer treatment. []
While not yet approved for clinical use, SB939 showed promising preclinical results as an anticancer agent. [] The compound demonstrated significant antitumor activity against various cancer cell lines, including HCT-116, PC-3, A2780, MV4-11, and Ramos. [] Importantly, SB939 displayed favorable pharmacokinetic properties, including high oral bioavailability, leading to its selection for further clinical development. []
The abstract concludes by mentioning that SB939 was under evaluation in phase I and phase II clinical trials. [] These trials would determine its safety, tolerability, and efficacy in human cancer patients. Future research might focus on optimizing the compound's structure further, exploring its efficacy in a broader range of cancer types, and understanding its potential for combination therapy with existing anticancer drugs.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8